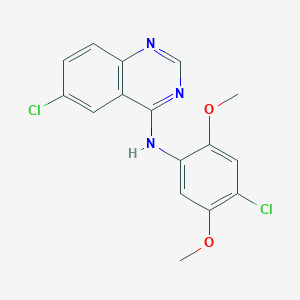

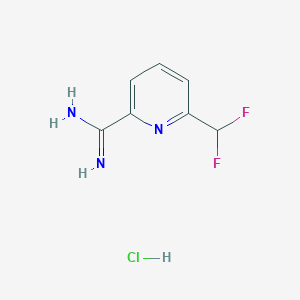

![molecular formula C16H19N3O3 B2895038 8-Benzoyl-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1040671-89-3](/img/structure/B2895038.png)

8-Benzoyl-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“8-Benzoyl-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a chemical compound with the molecular formula C16H19N3O3. It is a useful research reagent .

Molecular Structure Analysis

The molecular structure of “8-Benzoyl-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is characterized by a spiro[4.5]decane core, which is a type of spirocyclic compound where two rings of sizes 4 and 5 share a single atom. The compound also contains a benzoyl group and two methyl groups.

Wissenschaftliche Forschungsanwendungen

Delta Opioid Receptor-Selective Agonist

This compound has been identified as a novel chemotype for delta opioid receptor-selective agonism. It’s part of a study that explores high-throughput screening and computational modeling to understand beta-arrestin recruitment and scaffold behavior . This application is significant in the field of Drug Discovery and Translational Medicine , particularly for pain management and neurological disorders.

Computational Life Sciences

The compound’s derivatives are used in computational studies to model interactions with biological receptors . This application is crucial for Computational Life Sciences , aiding in the prediction of molecular behavior and drug-receptor interactions without the need for extensive physical experimentation.

Interdisciplinary Life Science

Researchers utilize this compound in interdisciplinary life science research, particularly in the study of G-protein coupled receptors (GPCRs) . This application spans across various fields including neuroscience, pharmacology, and biochemistry .

Synthetic Intermediate for Biologically Active Molecules

Due to its structural similarity with indanone, which is found in many natural products and biologically active compounds, 8-Benzoyl-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is extensively studied as a synthetic intermediate for designing various biologically active molecules .

Electron Acceptor in Organic Electronics

This compound is also an electron acceptor widely used in the design of dyes for solar cells, photoinitiators of polymerization, and chromophores for non-linear optical (NLO) applications . Its role in Organic Electronics is pivotal for the development of new materials with enhanced electronic properties.

Biosensing and Bioimaging

The versatility of this compound extends to Biosensing and Bioimaging , where its derivatives are utilized for their unique properties that can interact with biological systems to detect or image biological processes .

Wirkmechanismus

Target of Action

The primary target of 8-Benzoyl-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is the delta opioid receptor (DOR) . DORs are a type of G-protein coupled receptors (GPCRs) that hold potential as a target for various neurological disorders, including migraine and chronic pain .

Mode of Action

The compound appears to bind to the orthosteric site of DORs based on docking and molecular dynamic simulation . It has been identified as a promising inhibitor of Receptor-interacting protein kinase 1 (RIPK1), a key component in the necroptosis signaling pathway . Molecular docking analysis suggests that the benzyl groups of the compound are inserted into the bottom of a deep hydrophobic pocket and form T-shaped π–π interactions with His136 .

Biochemical Pathways

The compound is involved in the necroptosis signaling pathway . Necroptosis is a type of programmed cell death that is morphologically similar to necrosis and plays a critical role in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases . The activation of necroptosis is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) .

Result of Action

The compound’s action on DORs and its inhibitory effect on RIPK1 could potentially lead to the modulation of pain perception and the prevention of necroptosis, respectively . This could have implications for the treatment of various neurological disorders, including migraine and chronic pain .

Action Environment

The action, efficacy, and stability of 8-Benzoyl-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione could be influenced by various environmental factors. These could include the physiological environment, such as the presence of other biochemical substances, pH levels, and temperature, as well as external factors like storage conditions .

Eigenschaften

IUPAC Name |

8-benzoyl-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3/c1-17-14(21)16(18(2)15(17)22)8-10-19(11-9-16)13(20)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFFWONYTMYTBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2(CCN(CC2)C(=O)C3=CC=CC=C3)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Benzoyl-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Propane-1-sulfonyl)phenyl]acetic acid](/img/structure/B2894956.png)

![5-[(cyclopentyloxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2894959.png)

![3-[1-(4-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2894960.png)

![1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(1-phenylcyclopropyl)ethanone;hydrochloride](/img/structure/B2894964.png)

![N'-[2-[4-(7-Aminoheptyl)piperazin-1-yl]ethyl]heptane-1,7-diamine](/img/structure/B2894965.png)

![8-methyl-3-(1-phenylethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2894967.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(furan-3-yl)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B2894971.png)